2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0), also known as fenvaleric acid, is a substituted phenylacetic acid derivative. It serves as a critical chiral intermediate, primarily in the agrochemical sector, for the synthesis of specific, high-potency pyrethroid insecticides. Its molecular structure, featuring a 4-chlorophenyl group and a chiral center at the alpha-position, makes it the designated precursor for producing the most biologically active stereoisomers of insecticides like fenvalerate. The purity and specific isomeric form of this acid are paramount, as they directly dictate the efficacy and composition of the final active ingredient.
Substituting 2-(4-Chlorophenyl)-3-methylbutanoic acid with close analogs, such as isomers with different chlorine positions (e.g., 2- or 3-chlorophenyl), other halides (bromo-, fluoro-), or the unsubstituted phenyl analog, is a critical process risk. The value of this specific compound lies in its precise structure, which is required for synthesizing esfenvalerate, the single most active (S,S)-isomer of fenvalerate. Using an alternative precursor or a racemic mixture leads to the production of a less effective mix of stereoisomers, diminishing the final product's insecticidal activity and potentially introducing undesirable biological effects or regulatory complications. The para-chloro substitution is not an arbitrary feature; it is integral to the molecular framework that yields the target with the highest biological efficacy, making this exact CAS number non-negotiable for high-purity esfenvalerate production.
2-(4-Chlorophenyl)-3-methylbutanoic acid is the specific acid moiety required for the commercial stereoselective synthesis of Esfenvalerate, which is the purified (S,S)-isomer of fenvalerate. Fenvalerate itself is a mixture of four stereoisomers, but the (S,S)-isomer (Esfenvalerate) is the most biologically active against insect pests. The synthesis involves the esterification of (S)-alpha-cyano-3-phenoxybenzyl alcohol with the (2S) enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid. Using a racemic or alternative acid precursor would result in a mixture of less active isomers, failing to meet the specifications for the high-potency Esfenvalerate product.
| Evidence Dimension | Biological Activity of Final Product |
| Target Compound Data | Forms Esfenvalerate, the single most biologically active stereoisomer. |
| Comparator Or Baseline | Racemic fenvalerate (contains four isomers). |
| Quantified Difference | Esfenvalerate is comprised of only the desired (S,S)-isomer, whereas standard fenvalerate is a mixture of four, less potent isomers. |
| Conditions | Commercial synthesis of pyrethroid insecticides. |
Procurement of this specific precursor is essential for manufacturers intending to produce the high-potency, commercially premium Esfenvalerate insecticide.
In the synthesis of fenvalerate, 2-(4-chlorophenyl)-3-methylbutanoic acid is first converted to its acyl chloride. A patented process describes reacting the acid with thionyl chloride, followed by a one-step reaction with 3-phenoxybenzaldehyde and sodium cyanide using triethylamine as a catalyst. This process achieves a final product yield of over 97% and a purity of over 95%. The high efficiency of this conversion is critical for the economic viability of the overall synthesis, demonstrating the compound's excellent compatibility with standard industrial acylation and subsequent esterification-cyanation reactions.
| Evidence Dimension | Final Product Yield |
| Target Compound Data | >97% yield for fenvalerate synthesis. |
| Comparator Or Baseline | Typical multi-step organic syntheses often have lower overall yields. |
| Quantified Difference | This process achieves near-quantitative conversion, minimizing waste and maximizing output. |
| Conditions | One-pot synthesis of fenvalerate using triethylamine catalyst, from the acyl chloride intermediate. |
This demonstrates high processability and economic efficiency, making it a reliable choice for large-scale industrial synthesis with minimal precursor loss.
The final step in a common manufacturing route for 2-(4-chlorophenyl)-3-methylbutanoic acid is the acid hydrolysis of the corresponding nitrile, 3-methyl-2-(4-chlorophenyl)butyronitrile. A described method using sulfuric acid for hydrolysis reports a final product yield of 82-85%. This provides a quantifiable benchmark for the processability and efficiency of producing the target acid from its immediate precursor, a key consideration for procurement managers evaluating total cost of ownership and manufacturing reliability.
| Evidence Dimension | Synthesis Step Yield |
| Target Compound Data | 82-85% yield. |
| Comparator Or Baseline | Generic organic synthesis steps where yields can vary significantly. |
| Quantified Difference | Provides a high and reliable yield for a critical manufacturing step. |
| Conditions | Acid hydrolysis of 3-methyl-2-(4-chlorophenyl)butyronitrile with sulfuric acid. |
This established, high-yield synthesis step ensures a reliable and cost-effective supply chain for the compound, a crucial factor in industrial procurement.
This compound is the designated choice for manufacturing the high-potency (S,S)-isomer of fenvalerate, known as esfenvalerate. Its specific chiral structure is essential for the esterification step that produces the final active ingredient with the highest insecticidal activity.
Due to its demonstrated high conversion rates to the necessary acyl chloride intermediate and subsequent products (>97% yield), this acid is well-suited for industrial-scale manufacturing where process efficiency, yield, and purity are critical economic drivers.
As a foundational building block for one of the most effective pyrethroids, this acid serves as a key starting material and benchmark for research and development aimed at creating new pyrethroid derivatives with potentially enhanced or novel properties.
Irritant